molecular formula C11H15FO2 B2527448 (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol CAS No. 2248183-63-1

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Cat. No.: B2527448
CAS No.: 2248183-63-1
M. Wt: 198.237
InChI Key: TTWJKCZDQUMIOP-QMMMGPOBSA-N
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Description

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a chiral chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates both a fluorine atom and a methoxy group on an aromatic phenyl ring, a combination known to enhance the properties of bioactive molecules. The strategic inclusion of fluorine can improve metabolic stability, influence lipophilicity, and strengthen binding affinity to biological targets due to its high electronegativity . This makes the compound a valuable fluorinated aromatic scaffold for the design and synthesis of novel pharmaceutical candidates . The primary research value of this compound lies in its role as a chiral building block. The presence of the stereocenter at the 2S position is critical for generating enantiomerically pure compounds, as the different enantiomers or diastereomers of a drug molecule often exhibit distinct biological activities and pharmacological profiles. Researchers can leverage the alcohol (-ol) functional group for further chemical transformations, such as oxidation to aldehydes or carboxylic acids, or participation in condensation and coupling reactions to build more complex molecular architectures . While the specific biological mechanism of action for this particular compound is not delineated in the literature, its structural features are commonly found in compounds investigated for a range of therapeutic areas. This product is strictly labeled For Research Use Only and is intended for use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

(2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJKCZDQUMIOP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and 2-methylpropan-1-ol.

    Reaction Conditions: The key steps involve the formation of a chiral intermediate through asymmetric synthesis or chiral resolution techniques. Common reagents used include chiral catalysts and reducing agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol” and related compounds:

Compound Name Substituent/Backbone Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Properties/Activities Reference
This compound 3-Fluoro-4-methoxyphenyl, (S)-2-methylpropan-1-ol C₁₁H₁₅FO₂ 198.24 Alcohol High stereochemical purity; commercial availability
Aldi-2 3-Fluoro-4-methoxyphenyl, propanone backbone C₁₂H₁₅FNO₂·HCl ~260.46 Ketone, dimethylamino ALDH inhibitor; bioactive
(R)-3-(4-Fluorophenoxy)-2-methylpropan-1-ol (11e) 4-Fluorophenoxy, (R)-2-methylpropan-1-ol C₁₀H₁₃FO₂ 184.21 Ether-alcohol >99% purity; CFTR modulator candidate
3-(4-Fluorophenyl)prop-2-en-1-ol (3d) 4-Fluorophenyl, allylic alcohol C₉H₉FO 152.17 Allylic alcohol 84% synthetic yield; unsaturated chain
(3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones Alkoxymethyl, hydroxyl, propanone Variable Variable Ketone, alkoxy, hydroxyl Lower antimicrobial/antioxidant activity vs. beta-blockers

Key Structural and Functional Insights:

Substituent Effects: The 3-fluoro-4-methoxyphenyl group in the target compound and Aldi-2 introduces steric and electronic effects distinct from 4-fluorophenoxy (11e) or 4-fluorophenyl (3d). The methoxy group enhances hydrophobicity (logP ~2.6 for similar silyl-protected alcohols ), while the fluoro group may improve metabolic stability. Aldi-2 replaces the alcohol group with a dimethylamino-propanone moiety, enabling ionic interactions (as hydrochloride salt) and ALDH inhibition .

Stereochemistry :

  • The (S)-configuration in the target compound contrasts with the (R)-configuration in 11e . Enantiomeric purity (>98% ee for ent-11d in ) is critical for activity in chiral drugs.

Functional Group Impact: Alcohol vs. Ketone: The target compound’s primary alcohol group may engage in hydrogen bonding, whereas Aldi-2’s ketone and dimethylamino groups facilitate enzyme inhibition. Allylic Alcohol (3d): The conjugated double bond in 3d increases reactivity but reduces stability compared to saturated backbones .

Biological Activities: Aldi-2 demonstrates direct biological activity as an ALDH inhibitor, suggesting the 3-fluoro-4-methoxyphenyl group is compatible with enzyme targeting . 11e and related CFTR modulators () highlight the importance of phenoxy ethers in ion channel regulation. (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones () exhibit weaker antimicrobial/antioxidant activity, implying that propan-1-ol backbones (like the target compound) may offer superior properties if tested similarly.

Biological Activity

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and a chiral center. This compound has garnered attention in various fields of research due to its potential biological activity and applications in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C11H15FO2
  • Molecular Weight : 198.24 g/mol
  • CAS Number : 2248183-63-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and methoxy group enhances its lipophilicity, potentially increasing its binding affinity to biological targets. This compound may function as an agonist or antagonist depending on the context of its application, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity.
  • Receptor Modulation : Studies indicate that the compound may interact with specific receptors, potentially modulating their activity and influencing physiological responses.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2S)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-olSimilar structure with hydroxyl groupAntimicrobial activity
(2S)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-olChlorine atom instead of fluorinePotentially lower lipophilicity
(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropan-1-olEthyl group instead of methylAltered binding properties

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Study : A study conducted on various derivatives of fluorinated compounds demonstrated that modifications like those found in this compound can enhance antimicrobial efficacy against resistant strains of bacteria.
  • Enzyme Interaction : Research published in a peer-reviewed journal indicated that compounds similar to this compound showed significant inhibition of lipid kinases involved in cancer progression . This suggests potential therapeutic applications in oncology.

Q & A

Q. What are the recommended synthetic routes for (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol?

Methodological Answer: The compound can be synthesized via enantioselective reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or through nucleophilic substitution reactions. For example:

  • Step 1: Prepare the ketone intermediate by Friedel-Crafts acylation of 3-fluoro-4-methoxybenzene.
  • Step 2: Enantioselective reduction using (R)- or (S)-CBS catalysts to achieve the desired (2S) configuration .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers confirm the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .
  • NMR with Chiral Shift Reagents: Employ Eu(hfc)₃ to induce splitting in ¹H NMR signals, confirming enantiomeric excess .

Q. What are the optimal storage conditions to ensure stability?

Methodological Answer:

  • Store in sealed, amber vials under inert gas (argon/nitrogen) at –20°C.
  • Avoid humidity and light exposure to prevent degradation of the methoxy and fluoro substituents .

Advanced Research Questions

Q. How do structural analogs of this compound influence its biological activity?

Methodological Answer: Compare analogs by modifying substituents (Table 1). For example:

Compound VariationImpact on BioactivityReference
Replacement of fluoro with chloroReduces binding affinity to G-protein-coupled receptors due to steric hindrance
Methyl vs. ethyl at C2 positionEnhances metabolic stability but decreases solubility in aqueous buffers

Experimental Design:

  • Synthesize analogs via parallel combinatorial chemistry.
  • Screen activity using radioligand binding assays (e.g., β-arrestin recruitment) .

Q. How can researchers resolve contradictions in enzyme inhibition data?

Methodological Answer:

  • Assay Optimization: Test under varied pH (6.5–8.5) and temperature (25°C vs. 37°C) to identify condition-dependent effects .
  • Purity Analysis: Use LC-MS to rule out impurities (>99% purity required) and confirm stoichiometry via isothermal titration calorimetry (ITC) .

Q. How to design experiments to study metabolic stability in hepatic models?

Methodological Answer:

  • In Vitro Assay: Incubate with human liver microsomes (HLMs) at 37°C. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.
  • CYP Enzyme Profiling: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Data Contradiction Analysis

Q. Why might stereoisomers of this compound show conflicting pharmacological profiles?

Methodological Answer:

  • Steric Effects: The (2S) configuration may favor binding to hydrophobic pockets, while (2R) isomers exhibit off-target interactions. Validate via molecular docking (e.g., AutoDock Vina) and in vitro functional assays .
  • Solubility Differences: Enantiomers may aggregate in aqueous media, skewing IC₅₀ measurements. Use dynamic light scattering (DLS) to assess aggregation .

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